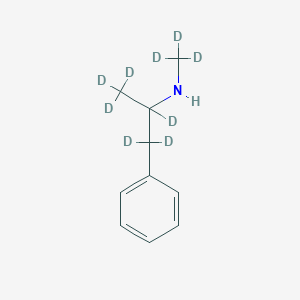
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine is a deuterated analog of a phenylpropanamine derivative Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its chemical and physical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine typically involves the introduction of deuterium atoms into the phenylpropanamine structure. This can be achieved through several methods, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas (D2) in the presence of a catalyst to introduce deuterium atoms.
Grignard Reactions: Utilizing deuterated Grignard reagents to form the desired deuterated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the efficient production of the deuterated compound.
化学反応の分析
Types of Reactions
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms to study isotope effects and reaction pathways.
Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Potential use in drug development to enhance the stability and efficacy of pharmaceuticals.
Industry: Utilized in the production of deuterated materials for various industrial applications.
作用機序
The mechanism of action of 1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity, metabolic stability, and overall pharmacokinetics. These effects are mediated through alterations in bond strength and reaction kinetics, leading to changes in the compound’s biological activity.
類似化合物との比較
Similar Compounds
- 1,1,1,3,3,3-hexadeuterio-2-methylpropane
- 1,1,1,2,3,3-hexadeuterio-3-phenyl-propan-2-amine
Uniqueness
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine is unique due to its specific deuterium substitution pattern, which can significantly impact its chemical and physical properties. This uniqueness makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H15N |
|---|---|
分子量 |
158.29 g/mol |
IUPAC名 |
1,1,1,2,3,3-hexadeuterio-3-phenyl-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C10H15N/c1-9(11-2)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3/i1D3,2D3,8D2,9D |
InChIキー |
MYWUZJCMWCOHBA-KIROAFHOSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NC([2H])([2H])[2H] |
正規SMILES |
CC(CC1=CC=CC=C1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5a-Dibromohexahydro-1h-1,2,4-(methanetriyl)cyclobuta[cd]pentalene-3,5-dione](/img/structure/B11937216.png)
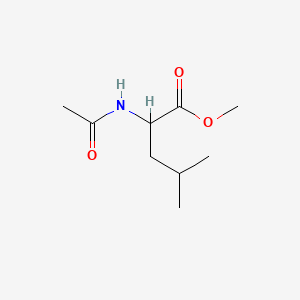
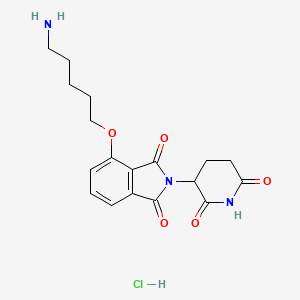

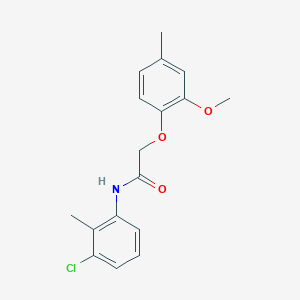
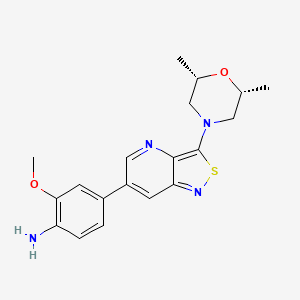
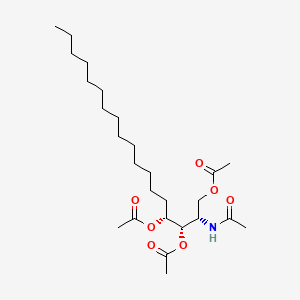
![methyl (1R,9R,11S,15R,17S,19R)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B11937274.png)
![(3R)-5-[5-chloro-1-methyl-2-(6-phenylhexyl)indol-3-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B11937278.png)
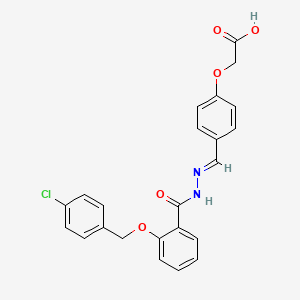
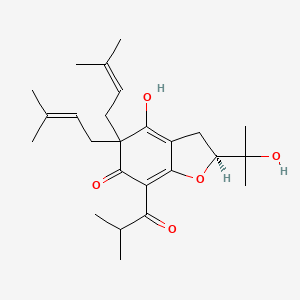
![Ethyl 2-amino-6-[2-(3-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11937292.png)
![1-{4-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenyl}-3-[3-(Trifluoromethyl)phenyl]urea](/img/structure/B11937293.png)

